3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multifaceted approaches to introduce specific functional groups in a controlled and stereoselective manner. For example, Curtis et al. (2007) detailed the asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines, showcasing the regio- and stereoselective introduction of amino and hydroxyl groups, which could be analogous to the synthesis routes for 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy derivatives (Curtis, Evinson, Handa, & Singh, 2007).

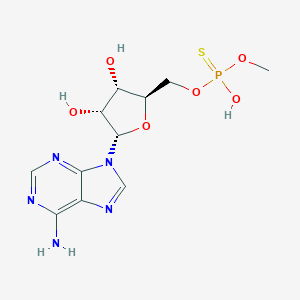

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their reactivity and chemical properties. Ganapathy et al. (2015) provided an analysis of a structurally similar compound through X-ray diffraction, revealing how the molecular arrangement influences its chemical behavior. This type of analysis is essential for comprehending the underlying factors that govern the chemical reactivity and stability of 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Reactions and Properties

The reactivity of these molecules can be highlighted through their participation in various chemical reactions. Klappa, Rich, & McNeill (2002) illustrated how 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles can be synthesized efficiently from the condensation of 2-(aminomethyl)pyridine and 1,3-diones, pointing towards the versatile reactivity of the aminomethyl group in pyrrolidine derivatives (Klappa, Rich, & McNeill, 2002).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The study of these properties is crucial for determining the conditions under which these compounds can be used in practical applications. For instance, the work by Zhang & Tieke (2008) on highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which share structural similarities with 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, provides insights into their solubility and thermal stability (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, oxidation, and reduction potentials, are critical for understanding how these molecules can be manipulated in synthetic chemistry. The synthesis and properties of related compounds, as discussed by Balog et al. (2004), where unnatural paramagnetic α-amino acids with pyrrolidinyl radical side-chains were described, shed light on the radical stability and reactivity of pyrrolidine derivatives. This information is invaluable for exploring the chemical properties of 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (Balog, Kálai, Jekö, Steinhoff, Engelhard, & Hideg, 2004).

Wissenschaftliche Forschungsanwendungen

It acts as a moderate inhibitor of beta-galactosidase, making it relevant in research on glycosidase inhibitors (Curtis, Evinson, Handa, & Singh, 2007).

The compound can be used in Electron Paramagnetic Resonance Imaging (EPRI) to visualize oxygen distribution in brain tissue, which is beneficial for monitoring therapeutic interventions aimed at enhancing brain oxygen supply (Shen, Sood, Weaver, Timmins, Schnell, Miyake, Kao, Rosen, & Liu, 2009).

It is a highly sensitive and versatile probe for detecting peroxyl and other radical oxidants (Jia, Tang, Lam, Green, & Blough, 2009).

This compound serves as a useful new SH-reagent for spin-labelling of biomolecules (Hankovszky, Hideg, & Jerkovich, 1989).

It has shown activity against aconitine-induced arrhythmia and has a higher activity and better chemotherapeutic index than quinidine (Hankovszky, Hideg, Bódi, & Frank, 1986).

The synthesized compounds from this chemical may be suitable labels in physico-chemical or biomedical processes due to their hybrid properties and spectral characteristics (Mischie, Maior, Badea, Vasilescu, Caragheorgheopol, Căldăraru, Socoteanu, Pencu, & Constantinescu, 2002).

Spin-labeled 9-aminoacridines derived from this compound can be useful probes for nucleic acids (Sinha, Cysyk, Millar, & Chignell, 1976).

The acetoxymethyl ester of 5-carboxy-5-methyl-1-pyrroline N-oxide, related to this compound, can be used for detecting intracellular hydroxyl radicals in biology (Kao & Rosen, 2004).

The synthesized 5H-selenolo[2,3-c]pyrrol-5-yloxyl derivative, a key intermediate in the synthesis of a thiol-specific methanethiosulfonate spin label reagent, shows promise in chemical research (Kálai, Bagi, Jekő, Berente, & Hideg, 2010).

The synthesized compounds can be used in the synthesis of various sulfur-containing derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005).

Eigenschaften

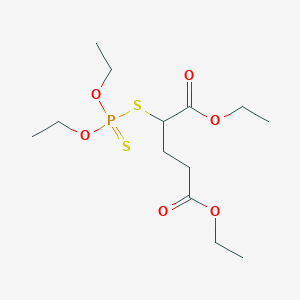

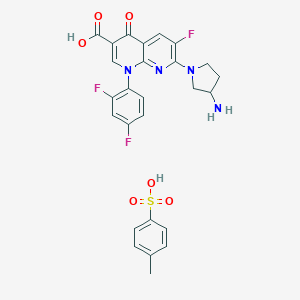

InChI |

InChI=1S/C9H19N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7H,5-6,10H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNYKXJVNIIIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969869 | |

| Record name | [3-(Aminomethyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy | |

CAS RN |

54606-49-4 | |

| Record name | 3-Aminomethyl-2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054606494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-(Aminomethyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)-PROXYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B22463.png)

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)